3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride
Overview
Description
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride, also known as 3-chloro-4-(piperidin-4-yl)aniline hydrochloride, is a synthetic organic compound used in many scientific applications. It is a white crystalline solid with a molecular weight of 216.7 g/mol and a melting point of 170-172°C. It is soluble in water, methanol, and acetone, and is insoluble in ether and benzene. 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is widely used in the synthesis of numerous compounds, including pharmaceuticals, and is used in a variety of scientific applications such as drug delivery, drug discovery, and molecular imaging.
Scientific Research Applications
Anticancer Properties
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a potential candidate for further drug development .
Neurological Disorders
The compound’s structure suggests potential interactions with neurotransmitter receptors. Researchers have explored its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical studies indicate that it may modulate neuronal function and protect against neurotoxicity .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce tissue damage in inflammatory conditions .
Analgesic Effects
Studies have suggested that this compound exhibits analgesic properties. It may act on pain pathways, making it relevant for pain management. Further research is needed to understand its mechanism of action and potential clinical applications .
Antibacterial Potential
Researchers have explored the antibacterial activity of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride. It shows promise against certain bacterial strains, making it a candidate for novel antibiotics. Structural modifications could enhance its efficacy .
Psychiatric Disorders
Given its potential interactions with neurotransmitter systems, this compound has been investigated for psychiatric disorders. It may modulate serotonin or dopamine receptors, impacting mood and behavior. Clinical trials are necessary to validate its efficacy .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
The compound interacts with HIF-1, promoting the transcription and expression of target genes . This accelerates glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment .
Biochemical Pathways
The activation of HIF-1 by 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride affects the glycolytic pathway . This leads to an increase in the rate of glycolysis, providing energy for the proliferation and differentiation of cancer cells .
Result of Action
The activation of HIF-1 and the subsequent upregulation of growth factors lead to the proliferation, differentiation, and adaptation of cancer cells to hypoxic conditions . This could potentially result in the growth and spread of cancerous cells.
Action Environment
The action of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is influenced by the hypoxic microenvironment of tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and can significantly influence the efficacy and stability of the compound.
properties
IUPAC Name |
3-chloro-N-piperidin-4-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNIGRQJLMMEAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1349709-02-9 | |
Record name | Benzamide, 3-chloro-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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